4-(Azetidin-3-yl)benzonitrile hydrochloride
Overview
Description
4-(Azetidin-3-yl)benzonitrile hydrochloride is a chemical compound with the empirical formula C10H11ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.N#Cc1ccc (cc1)C2CNC2
. The InChI representation is 1S/C10H10N2.ClH/c11-5-8-1-3-9 (4-2-8)10-6-12-7-10;/h1-4,10,12H,6-7H2;1H
.
Scientific Research Applications
Antimicrobial Properties
A study explored the synthesis of novel thiazolidin-4-ones and azetidin-2-ones derivatives, including 4-(Azetidin-3-yl)benzonitrile hydrochloride derivatives, from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide. These compounds were evaluated for antimicrobial properties against a variety of bacterial and fungal strains. The azetidin-2-ones derivatives showed significant activity, suggesting potential applications in developing antimicrobial agents (Gilani et al., 2016).
Spectroscopic Studies on Charge-Transfer Reactions
Spectroscopic studies on 4-(1-azetidinyl)benzonitrile (a close analog of this compound) demonstrated its involvement in excited-state intramolecular charge-transfer reactions. These studies, performed in various solvents and in the presence of electrolytes, revealed insights into the electronic properties and reaction dynamics of azetidinylbenzonitrile derivatives, offering a foundation for understanding their chemical behavior and potential applications in electronic materials (Pradhan & Biswas, 2007).
Anti-Tubercular Scaffold Synthesis
The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives showcased the potential of azetidinone scaffolds in anti-tubercular drug development. These compounds, synthesized using ultrasound-assisted methods, exhibited promising in vitro anti-tubercular activity, highlighting the therapeutic research applications of this compound related compounds (Nimbalkar et al., 2018).
Halogenative Cyclization
Research on 4-(2-benzothiazolyldithio)azetidinones, related to this compound, highlighted a halogenative cyclization process to form 2β-(halomethyl)penams. This study provides valuable insights into the chemical transformations and potential synthetic applications of azetidinone derivatives in medicinal chemistry (Tanaka et al., 1989).
Safety and Hazards
4-(Azetidin-3-yl)benzonitrile hydrochloride is classified as a combustible solid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a cool, well-ventilated place . In case of contact with skin or if swallowed, medical attention should be sought .
Properties
IUPAC Name |
4-(azetidin-3-yl)benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-10;/h1-4,10,12H,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCUIYOUNRIDRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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